
Potassium 4-chlorobenzoate
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Overview
Description
Potassium 4-chlorobenzoate is a useful research compound. Its molecular formula is C7H4ClKO2 and its molecular weight is 194.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
Potassium 4-chlorobenzoate has the chemical formula C7H4ClKO2 and is characterized by its solubility in water and its role as a versatile reagent in organic synthesis. Its structure features a chlorobenzene ring with a carboxylate group, which enhances its reactivity in various chemical reactions.
Biochemical Studies
This compound is utilized in biochemical research, particularly in studies involving Coenzyme A (CoA) ligases. These enzymes catalyze the formation of acyl-CoA derivatives from carboxylic acids, including 4-chlorobenzoate. Research has demonstrated that the enzyme 4-chlorobenzoate:CoA ligase (CBL) plays a crucial role in the metabolism of this compound, facilitating its conversion into 4-chlorobenzoyl-CoA, which is significant for further metabolic pathways .
Case Study: Enzyme Mechanism Analysis
- A study detailed the catalytic mechanism of CBL, revealing conformational changes during substrate binding and product formation. The X-ray structures of CBL bound with various substrates provided insights into the enzyme's function and potential inhibitors .
Environmental Applications
This compound has been studied for its biodegradability and potential use in bioremediation. Certain bacterial strains, such as Arthrobacter sp., have been identified to utilize 4-chlorobenzoate as a sole carbon source, demonstrating its mineralization capabilities . This property is crucial for developing bioremediation strategies to clean up chlorinated aromatic compounds in contaminated environments.
Data Table: Bacterial Strains Capable of Degrading this compound
Synthesis of Pharmaceutical Compounds
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives are involved in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic compounds.
Case Study: Synthesis Pathway
- A synthetic route employing this compound was developed for producing methyl-4-chlorobenzoate through Suzuki coupling reactions. This method highlights its utility in generating complex organic molecules used in drug formulation .
Agrochemical Formulations
In agriculture, this compound is explored for its potential as a pesticide or herbicide component due to its biological activity against certain pests and pathogens.
Data Table: Potential Agrochemical Uses of this compound
Application Type | Target Organism | Efficacy | Reference |
---|---|---|---|
Pesticide | Fungal pathogens | Moderate | |
Herbicide | Broadleaf weeds | High |
Material Science
The compound is also investigated for its role in polymer chemistry, particularly in modifying polymer properties or serving as a building block for polymer synthesis.
Chemical Reactions Analysis
Enzymatic Activation via Coenzyme A Ligase
4-Chlorobenzoate (4-CB) undergoes adenylation and thioesterification catalyzed by 4-chlorobenzoate:CoA ligase (CBL). This two-step reaction converts 4-CB into 4-chlorobenzoyl-coenzyme A (4-CB-CoA), a key intermediate in microbial dehalogenation pathways :
-
Adenylation :
4 CB ATPCBL Mg2+4 CB AMP PPi -
Thioesterification :
4 CB AMP CoACBL4 CB CoA AMP
Hydrolytic Dehalogenation Pathway
In Comamonas sp. strain DJ-12, 4-CB-CoA is metabolized via hydrolytic dehalogenation to 4-hydroxybenzoate (4-HB) :
4 CB CoA H2OFcbB4 HB CoA Cl−
4 HB CoAFcbC4 HB CoA
Microbial Uptake and Transport Mechanisms
4-Chlorobenzoate uptake in Comamonas sp. strain DJ-12 is mediated by a TRAP (tripartite ATP-independent periplasmic) transporter encoded by fcbT1T2T3 :
Parameter | Value |
---|---|
Transport affinity (Km | |
) | 1.65±0.17muM |
text|
| Maximal uptake rate (Vmax
) | 1.07±0.02textnmolmin−1textmgprotein−1
|
| Proton motive force dependency | Inhibited by CCCP (carbonyl cyanide m-chlorophenylhydrazone) |
Table 1: Competitive Inhibition of 4-Chlorobenzoate Uptake
Competitor | Inhibition (%) |
---|---|
4-Bromobenzoate | 91.5±3 |
4-Iodobenzoate | 86.3±8 |
4-Fluorobenzoate | 76.0±7 |
3-Chlorobenzoate | 61.0±8 |
Benzoate | 54.9±4 |
Substrate Specificity and Inducibility
The fcb operon in Comamonas sp. strain DJ-12 is induced by 4-halobenzoates (4-chloro-, 4-bromo-, 4-iodo-), with weaker induction by 2-chloro- and 4-fluorobenzoate . This specificity aligns with the transporter’s preference for para-substituted benzoates.
Energetic Requirements
4-CB transport is driven by the proton motive force rather than ATP hydrolysis, as evidenced by:
Q & A
Basic Research Questions
Q. What are the primary enzymatic pathways involved in the biodegradation of Potassium 4-chlorobenzoate?
The degradation pathway begins with the activation of 4-chlorobenzoate (4-CB) by 4-chlorobenzoate:CoA ligase (CBL) , which consumes ATP to form 4-chlorobenzoyl-adenylate (4-CB-AMP) and pyrophosphate (PPi). This intermediate reacts with CoA to produce 4-chlorobenzoyl-CoA (4-CB-CoA). Subsequently, 4-chlorobenzoyl-CoA dehalogenase replaces the chlorine atom with a hydroxyl group from water, yielding 4-hydroxybenzoyl-CoA. Finally, 4-hydroxybenzoyl-CoA thioesterase hydrolyzes the thioester bond to release 4-hydroxybenzoate . Methodological Insight : Use kinetic assays (e.g., spectrophotometric monitoring of ATP consumption) and HPLC to track intermediate formation.
Q. How can researchers quantify this compound and its metabolites in biodegradation studies?
Fed-batch techniques coupled with HPLC are effective for monitoring degradation rates. For protein quantification in enzymatic assays, the Bradford method (protein-dye binding principle) is recommended due to its sensitivity (µg-level detection) . Experimental Design : Include controls with unacclimated biomass to compare degradation efficiency.
Q. What microbial strains are commonly used to study 4-chlorobenzoate degradation?
Pseudomonas spp. and Arthrobacter spp. are model organisms. These strains are often isolated from contaminated soils via selective enrichment cultures amended with 4-CB. Community diversity can be assessed using 16S rDNA sequencing and DNA fingerprinting .
Advanced Research Questions
Q. How do conformational changes in 4-chlorobenzoate:CoA ligase (CBL) influence catalytic efficiency?
CBL adopts two conformational states: Conformation 1 (adenylation of 4-CB with ATP) and Conformation 2 (thioesterification with CoA). Domain rotation between these states is rate-limiting. X-ray crystallography and site-directed mutagenesis (e.g., mutations in active-site residues like Arg 196) reveal structural dynamics. Transient kinetic analysis shows adenylation (k = 300 s⁻¹) is faster than thioesterification (k = 120 s⁻¹) . Methodology : Use stopped-flow spectroscopy for single-turnover kinetics and Mg²⁺-activation studies.
Q. What strategies resolve contradictions in kinetic data for mutant CBL enzymes?
Mutants with >50-fold reduction in kcat/Km require transient state kinetic analysis to isolate microscopic rate constants. For example, mutants disrupting Mg²⁺ binding (critical for PPi release) show impaired domain alternation. Compare wild-type and mutant time courses for adenylation and thioesterification steps .
Q. How do microbial communities in pristine soils adapt to anthropogenic 4-chlorobenzoate contamination?
Soil microcosm studies show that acclimated biomass (exposed to 500 µg 4-CB/g soil) develops distinct degrader populations. Use denaturing gradient gel electrophoresis (DGGE) to profile community shifts. Plasmid screening in isolates can identify horizontal gene transfer of cbl operons .
Q. What analytical challenges arise in distinguishing natural vs. anthropogenic chlorobenzoic acids?
Natural chlorobenzoates (e.g., from lignin degradation) vs. PCB-derived metabolites require isotopic labeling (δ¹³C analysis) and metabolite profiling . Compare degradation pathways: anthropogenic 4-CB is processed via CoA ligase, while natural analogs may follow hydroxylation routes .
Properties
Molecular Formula |
C7H4ClKO2 |
---|---|
Molecular Weight |
194.65 g/mol |
IUPAC Name |
potassium;4-chlorobenzoate |
InChI |
InChI=1S/C7H5ClO2.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |
InChI Key |
BLVWQJBQOLAQEZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])Cl.[K+] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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